molecular formula C18H21N3O3 B6751170 5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide

5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6751170
M. Wt: 327.4 g/mol
InChI Key: AOCNIVAUJSOUQA-UHFFFAOYSA-N
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Description

5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl group: The 1-methylcyclopropyl group can be introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the phenyloxan group: This step involves the coupling of the oxadiazole core with the phenyloxan moiety, which can be facilitated by various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to various biological responses.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzo[d]oxazol-2-amine
  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide is unique due to its specific structural features, such as the presence of the 1-methylcyclopropyl group and the phenyloxan moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(1-methylcyclopropyl)-N-(2-phenyloxan-4-yl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-18(8-9-18)17-21-20-16(24-17)15(22)19-13-7-10-23-14(11-13)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNIVAUJSOUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NN=C(O2)C(=O)NC3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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